N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide

Description

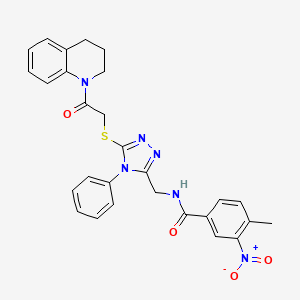

This compound features a 1,2,4-triazole core substituted with a phenyl group at position 4 and a methylene-linked benzamide moiety at position 3. The triazole ring is further functionalized at position 5 with a thioether group connected to a 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl chain. The benzamide component includes a 4-methyl-3-nitro substitution, introducing both lipophilic (methyl) and electron-withdrawing (nitro) effects.

Properties

IUPAC Name |

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N6O4S/c1-19-13-14-21(16-24(19)34(37)38)27(36)29-17-25-30-31-28(33(25)22-10-3-2-4-11-22)39-18-26(35)32-15-7-9-20-8-5-6-12-23(20)32/h2-6,8,10-14,16H,7,9,15,17-18H2,1H3,(H,29,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWFLTCEKLHRDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCCC5=CC=CC=C54)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide is a complex organic compound with potential therapeutic applications. Its structure incorporates various pharmacophores that may contribute to its biological activity. This article reviews the compound's biological properties based on available research, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a dihydroquinoline moiety linked to a triazole and a benzamide , suggesting multiple sites for interaction with biological targets. The presence of a nitro group and thioether linkage may enhance its reactivity and biological potency.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity

- Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of 3,4-dihydroquinoline have shown promising results in inhibiting cell proliferation in MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines, with IC50 values as low as 1.2 µM .

- Antimicrobial Properties

-

Neuroprotective Effects

- The incorporation of the dihydroquinoline structure suggests potential neuroprotective effects. Compounds in this class have been reported to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are relevant in neurodegenerative diseases . For example, one derivative showed an IC50 of 0.28 µM against AChE, indicating strong inhibitory potential .

The mechanisms by which this compound exerts its biological effects may include:

- Enzyme Inhibition : The compound likely acts as an inhibitor of key enzymes involved in cancer progression and neurodegeneration.

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through caspase activation pathways .

Case Studies

Several studies have explored the biological activity of related compounds:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid architecture combining triazole, thioether, dihydroquinoline, and nitrobenzamide motifs. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Insights:

Heterocyclic Core Variations: The 1,2,4-triazole in the target compound offers a balance of hydrogen-bonding capacity and metabolic stability compared to thiazole () or thiadiazole () cores. Triazoles are often preferred in drug design for their tunable pharmacokinetics .

Substituent Effects: The 3-nitro group on the benzamide distinguishes the target compound from methyl- or methoxy-substituted analogs (e.g., g, 20). Nitro groups can enhance binding to electron-rich enzyme pockets but may increase toxicity risks .

Synthetic Accessibility :

- The target compound’s synthesis likely involves multi-step reactions, including triazole formation (e.g., cyclocondensation), thioether coupling, and benzamide acylation, similar to methods in and .

- Yields for such complex hybrids are typically lower (e.g., 37–60% in ) due to steric hindrance and competing side reactions.

Biological Relevance: Compounds with nitro groups (e.g., ) often exhibit redox-modulating or enzyme-inhibitory activities, suggesting the target compound may target NADPH oxidases or nitroreductases . Dihydroquinoline moieties (as in the target) are associated with antimalarial and anticancer activities, though this depends on substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.